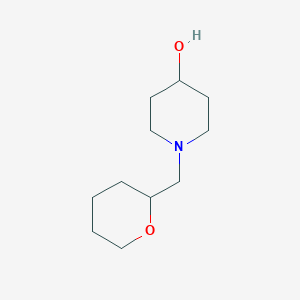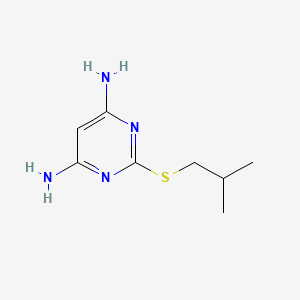
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine, also known as MPTP, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. MPTP is a valuable tool for studying the role of PARP in various biological processes and diseases.
Mecanismo De Acción
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to repair the damage by recruiting other proteins to the site of the damage. However, if PARP is inhibited, the DNA damage cannot be repaired, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine in lab experiments is its potency as a PARP inhibitor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, one of the limitations of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine is its specificity as a PARP inhibitor. It may also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine. One area of interest is the development of more specific PARP inhibitors that can target specific isoforms of PARP. Another area of interest is the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of PARP in other biological processes, such as aging and neurodegeneration, is an area of active research.
Métodos De Síntesis
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine can be synthesized using a multi-step process that involves the reaction of 2-chloro-4,6-diaminopyrimidine with 2-methylpropylthiol in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been used in a wide range of scientific research applications. It has been shown to be effective in studying the role of PARP in DNA repair, apoptosis, and inflammation. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been used in cancer research, as PARP inhibitors have shown promise in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-(2-methylpropylsulfanyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-5(2)4-13-8-11-6(9)3-7(10)12-8/h3,5H,4H2,1-2H3,(H4,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKBEEOFFDBHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylthio)pyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

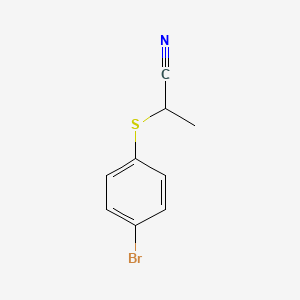
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
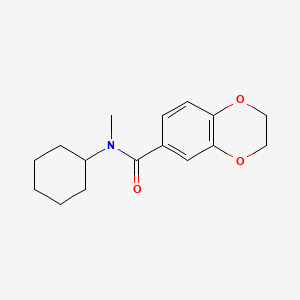
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
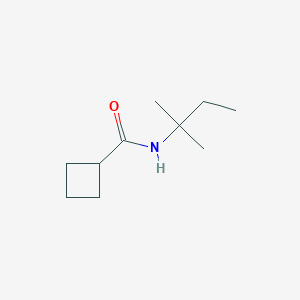
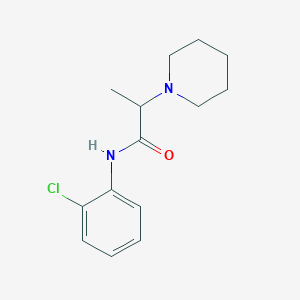
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
